25-Fold Enhancement in mtFabH Enzyme Inhibition: 5-(4-Methoxycarbonyl-biphenyl) Analogue Versus Thiolactomycin
A focused library of 5-biphenyl analogues built on the 4-hydroxy-3,5-dimethyl-5H-thiophen-2-one scaffold was evaluated in a direct in vitro mtFabH enzyme inhibition assay. Analogue 13, bearing a 5-(4-methoxycarbonyl-biphenyl-4-ylmethyl) substituent, achieved an IC50 of 3 μM, representing a 25-fold improvement in inhibitory potency compared to the parent natural product thiolactomycin (IC50 = 75 μM) tested under identical assay conditions [1]. This enhancement was contingent on a linear π-rich biphenyl system with a hydrogen-bond-accepting para-substituent, establishing clear SAR guidance for procurement of analogues with this substitution pattern [1].
| Evidence Dimension | Inhibitory potency against recombinant M. tuberculosis mtFabH condensing enzyme (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 μM for 5-(4-methoxycarbonyl-biphenyl-4-ylmethyl)-4-hydroxy-3,5-dimethyl-5H-thiophen-2-one |
| Comparator Or Baseline | Thiolactomycin: IC50 = 75 μM |
| Quantified Difference | 25-fold lower IC50 (3 μM vs 75 μM); ~96% greater inhibitory potency |
| Conditions | Recombinant mtFabH enzyme inhibition assay, in vitro; compound library of 15 C5 analogues (13 biphenyl, 2 biphenyl mimics) |
Why This Matters
For procurement decisions in antitubercular lead optimization programs, this 25-fold potency gain demonstrates that 5-position derivatization of this scaffold can yield candidates with substantially superior target engagement compared to the natural product benchmark, justifying the selection of this core scaffold over unmodified thiolactomycin.
- [1] Bhowruth V, et al. Fifteen novel C5 analogues of thiolactomycin: analogue 13 (5-(4-methoxycarbonyl-biphenyl-4-ylmethyl)-4-hydroxy-3,5-dimethyl-5H-thiophen-2-one) IC50 = 3 μM vs thiolactomycin IC50 = 75 μM against mtFabH. Biosci All Journals (aggregated from primary literature). View Source
